Phenanthren-2-ol chemical and physical properties
Phenanthren-2-ol chemical and physical properties
An In-depth Technical Guide to Phenanthren-2-ol: Properties, Synthesis, and Applications
Introduction
Phenanthren-2-ol (CAS No. 605-55-0), also known as 2-Hydroxyphenanthrene, is a hydroxylated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1] As a member of the phenanthrols class of organic compounds, it consists of a phenanthrene core—three fused benzene rings—with a hydroxyl group substituted at the C2 position.[2][3][4] This compound typically appears as a white to light-yellow or off-white crystalline solid.[2][5] Its significance spans multiple scientific disciplines, primarily due to its role as a key metabolite of phenanthrene, a widespread environmental pollutant.[1][6] Consequently, Phenanthren-2-ol serves as a critical analytical standard in environmental toxicology, a biomarker for PAH exposure, and a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications for researchers in chemistry and drug development.
Chemical and Physical Properties
The core physical and chemical characteristics of Phenanthren-2-ol define its behavior in various experimental and environmental settings. The presence of the hydroxyl group on the rigid, aromatic phenanthrene skeleton imparts a degree of polarity, influencing its solubility and reactivity compared to the parent hydrocarbon.[2]
Table 1: Core Physicochemical Properties of Phenanthren-2-ol
| Property | Value | Source(s) |
| CAS Number | 605-55-0 | [7][8] |
| Molecular Formula | C₁₄H₁₀O | [1][7][8] |
| Molecular Weight | 194.23 g/mol | [1][6][8] |
| Appearance | White to light-yellow/grey solid | [2][9] |
| Melting Point | 162 °C | [1][7][10] |
| Boiling Point | 404.5 °C at 760 mmHg | [1][7][10] |
| Density | 1.244 g/cm³ | [1][7][10] |
| pKa | 9.57 ± 0.30 (Predicted) | [7] |
| LogP | 3.69860 | [7][10] |
| Vapor Pressure | 4.02 x 10⁻⁷ mmHg at 25°C | [7] |
Solubility Profile
Unlike its parent compound, phenanthrene, which is nearly insoluble in water, the hydroxyl group in Phenanthren-2-ol enhances its solubility in polar solvents.[2][11] It is slightly soluble in acetone, chloroform, DMSO, and methanol.[7] For experimental purposes, stock solutions are often prepared in organic solvents like ethanol, DMSO, or dimethylformamide (DMF).[12]
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of Phenanthren-2-ol.[1] Each technique provides a unique fingerprint corresponding to the molecule's specific structural features.
Table 2: Characteristic Spectroscopic Data for Phenanthren-2-ol
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm). The hydroxyl proton signal is also present, though its chemical shift can be variable.[1] |
| ¹³C NMR | Provides a unique fingerprint with distinct signals for each of the 14 carbon atoms in the molecule's skeleton.[1] |
| IR Spectroscopy | Characterized by a prominent, broad absorption band for the hydroxyl (-OH) group stretching vibration, typically in the 3200-3600 cm⁻¹ region. Additional bands confirm the aromatic C-H and C=C vibrations.[1] |
| UV-Vis Spectroscopy | Exhibits absorption maxima consistent with a phenanthrene core structure, typically around 205, 265, and 319 nm.[13] |
The combination of these techniques allows for precise structural verification, which is critical when using the compound as a reference standard or in synthetic applications.[14][15]
Synthesis and Chemical Reactivity
The synthesis of phenanthrene and its derivatives can be achieved through several classic methods, such as the Bardhan-Sengupta and Haworth syntheses.[11][16] However, for the specific regioselective introduction of a hydroxyl group at the C2 position, modern catalytic methods are often employed.
Palladium-Catalyzed C-H Hydroxylation
A notable synthetic approach involves the direct C-H activation and hydroxylation of phenanthrene using a palladium(II) catalyst. This method offers high regioselectivity and good yields.[1]
Experimental Protocol: Pd-Catalyzed Synthesis of Phenanthren-2-ol
-
Reaction Setup: In a reaction vessel, combine phenanthrene, Palladium(II) acetate (Pd(OAc)₂), and an oxidant such as Phenyliodine(III) diacetate (PhI(OAc)₂).
-
Solvent: Use trifluoroacetic acid (TFA) as the solvent.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated) for a period sufficient to ensure complete reaction, monitoring progress with Thin Layer Chromatography (TLC) or GC-MS.
-
Mechanism: The reaction proceeds via an electrophilic palladation step, forming a six-membered palladacycle intermediate. The oxidant facilitates the oxidation of Pd(II) to a Pd(IV) species.
-
Product Formation: Reductive elimination from the Pd(IV) intermediate releases the hydroxylated product, Phenanthren-2-ol, and regenerates the Pd(II) catalyst.[1]
-
Purification: Following the reaction, the product is isolated and purified using standard techniques such as column chromatography.
Caption: Palladium-catalyzed C-H hydroxylation pathway for Phenanthren-2-ol synthesis.
Chemical Reactivity
The reactivity of the phenanthrene nucleus is generally focused on the 9 and 10 positions, which possess the highest double-bond character and are susceptible to oxidation, reduction, and electrophilic substitution.[11][17] For instance, oxidation of phenanthrene can yield phenanthrenequinone.[11][18] The presence of the electron-donating hydroxyl group at the C2 position can influence the regioselectivity of further electrophilic aromatic substitution reactions.
Applications in Research and Development
Phenanthren-2-ol is not merely a chemical curiosity; it is a vital tool in several areas of scientific research, particularly in toxicology and environmental science.
PAH Metabolism and Toxicology
In biological systems, phenanthrene undergoes Phase I metabolism, primarily mediated by cytochrome P450 enzymes, to form various hydroxylated derivatives, with Phenanthren-2-ol being a key product.[1] These metabolites are then typically conjugated in Phase II reactions (e.g., with glucuronic acid or sulfate) to increase their water solubility and facilitate excretion.[1]
-
Toxicological Research: As a characterized metabolite, Phenanthren-2-ol is used to investigate the structure-activity relationships of PAHs and their roles in inducing oxidative stress and cellular toxicity.[1]
-
Biomarker of Exposure: The presence and concentration of Phenanthren-2-ol and other hydroxylated PAHs in urine are used as sensitive biomarkers to monitor human exposure to aromatic hydrocarbons from sources like tobacco smoke and environmental pollution.[1][3]
Caption: Biological pathway of phenanthrene metabolism to Phenanthren-2-ol.
Drug Development and Organic Synthesis
The phenanthrene skeleton is a core structural motif in numerous naturally occurring and synthetic compounds with significant biological activity, including analgesics like morphine and antimalarials.[16] Phenanthren-2-ol can serve as a versatile starting material or intermediate for the synthesis of more complex phenanthrene derivatives, which have shown potential as antimicrobial and antitumor agents.[1]
Analytical Methodologies
Accurate quantification of Phenanthren-2-ol in complex matrices, such as urine or environmental samples, requires robust analytical techniques. Chromatographic methods are essential for separating the analyte from interfering compounds.[1]
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate PAH metabolites from the sample matrix.
-
Chromatographic System: Utilize a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution program using a mixture of water (often with a formic or acetic acid modifier) and an organic solvent like acetonitrile or methanol.
-
Detection: Use a fluorescence detector (FLD) for high sensitivity and selectivity, or a UV-Vis diode-array detector (DAD). Mass spectrometry (LC-MS) can also be used for definitive identification.
-
Quantification: Generate a calibration curve using certified reference standards of Phenanthren-2-ol to quantify the analyte concentration in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation & Derivatization: After extraction, the hydroxyl group of Phenanthren-2-ol must be derivatized (e.g., silylation) to increase its volatility for gas chromatography.
-
GC System: Use a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injection: Inject the derivatized sample into the GC inlet, typically in splitless mode for trace analysis.
-
Temperature Program: Apply a temperature gradient to the GC oven to separate the analytes based on their boiling points and column interactions.
-
Mass Spectrometry: Use electron ionization (EI) and monitor characteristic ions for Phenanthren-2-ol (or its derivative) in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification: Use an isotopically labeled internal standard for accurate quantification, correcting for any sample loss during preparation.[1]
Caption: General analytical workflow for the quantification of Phenanthren-2-ol.
Safety, Handling, and Storage
As a polycyclic aromatic hydrocarbon derivative, Phenanthren-2-ol should be handled with care.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) is recommended.[7][9][10]
-
Disclaimer: This product is intended for research use only and is not for human or veterinary use.[1]
Conclusion
Phenanthren-2-ol is a compound of significant scientific interest due to its dual identity as both a product of environmental contamination and a tool for scientific inquiry. Its well-defined chemical and physical properties, combined with its crucial role as a biomarker and metabolic intermediate, make it indispensable for research in toxicology, environmental monitoring, and drug discovery. A thorough understanding of its synthesis, reactivity, and analytical methodologies is essential for any scientist working with PAHs and their biological or environmental impact.
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Figure 1. Chemical Structure of Phenanthren-2-ol.
